6-Chloro-3,4-dimethyl-2-nitrophenol

Vue d'ensemble

Description

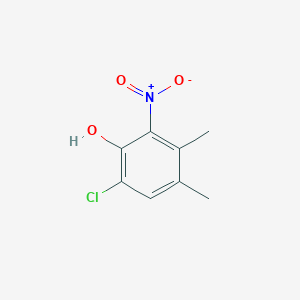

6-Chloro-3,4-dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H8ClNO3. It is a chlorinated nitrophenol derivative, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dimethyl-2-nitrophenol typically involves the nitration of 6-chloro-3,4-dimethylphenol. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the formation of by-products and to ensure the selective nitration of the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-3,4-dimethyl-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines, thiols, alkoxides in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.

Major Products Formed

Reduction: 6-Chloro-3,4-dimethyl-2-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: Quinone derivatives of this compound.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

6-Chloro-3,4-dimethyl-2-nitrophenol serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations, making it a valuable starting material for chemists .

2. Antimicrobial Research:

Research has indicated that this compound possesses significant antimicrobial properties. Studies have explored its effectiveness against various bacterial strains, leading to its potential use in developing new antimicrobial agents and disinfectants .

3. Pharmaceutical Development:

The compound is being investigated for its role in synthesizing pharmaceutical compounds with antimicrobial and anti-inflammatory properties. Its unique structure allows it to interact with biological molecules, which can lead to the development of novel therapeutic agents .

The biological activity of this compound is primarily attributed to its interaction with cellular components. The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes or disrupt cellular membranes, contributing to its antimicrobial effects .

Antimicrobial Efficacy

In studies assessing its antibacterial properties, the Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data indicates that the compound exhibits effective inhibition against both Gram-positive and Gram-negative bacteria .

Industrial Applications

1. Dye and Pigment Production:

Due to its stability and reactivity, this compound is employed in producing dyes and pigments. Its chemical properties make it suitable for various industrial applications .

2. Chemical Manufacturing:

The compound's versatility allows it to be utilized in the production of other industrial chemicals, further expanding its application scope within the chemical manufacturing sector .

Case Studies

Antibacterial Activity Study:

A study focused on the antibacterial activity of various nitrophenols found that this compound effectively inhibited bacterial growth at varying concentrations. The study confirmed its potential as an antimicrobial agent suitable for further development in pharmaceuticals.

Toxicological Assessment:

In a toxicological assessment conducted on Wistar rats, no significant clinical signs of toxicity or mortality were observed at doses up to 2000 mg/kg body weight over a 14-day period. This suggests a favorable safety profile for potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 6-Chloro-3,4-dimethyl-2-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-nitrophenol: Similar structure but with different substitution pattern.

2,4-Dichloro-6-nitrophenol: Contains two chlorine atoms and a nitro group.

2-Chloro-3-nitrophenol: Similar but lacks the methyl groups.

Uniqueness

6-Chloro-3,4-dimethyl-2-nitrophenol is unique due to the presence of both methyl groups and a chlorine atom on the phenol ring, which influences its reactivity and biological activity. The specific substitution pattern enhances its potential as an intermediate in organic synthesis and its effectiveness in antimicrobial applications.

Activité Biologique

6-Chloro-3,4-dimethyl-2-nitrophenol (CAS No. 74098-29-6) is a nitrophenolic compound with significant biological activity, particularly in antimicrobial applications. This article explores its mechanisms of action, biological effects, and potential applications in various fields based on recent research findings.

Chemical Structure and Properties

This compound features a phenolic structure with a chlorine atom and two methyl groups attached to the aromatic ring, along with a nitro group. This unique arrangement contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClN2O3 |

| Molecular Weight | 203.61 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial effects. Additionally, the compound may inhibit specific enzymes or disrupt cellular membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential use in developing new antimicrobial agents and disinfectants. The compound's effectiveness against various bacterial strains has been documented, making it a candidate for further exploration in pharmaceuticals .

Case Studies

-

Antibacterial Activity : In a study assessing the antibacterial properties of various nitrophenols, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Table 2: MIC Values Against Bacterial Strains

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Toxicological Assessment : A study conducted on Wistar rats evaluated the acute toxicity of the compound through oral administration. Observations indicated no significant clinical signs of toxicity or mortality at doses up to 2000 mg/kg body weight over a 14-day period .

Applications in Research and Industry

The compound is utilized as an intermediate in synthesizing more complex organic molecules due to its reactivity. Its potential applications extend to:

- Pharmaceutical Development : Investigated for its role in synthesizing antimicrobial and anti-inflammatory drugs.

- Industrial Uses : Employed in producing dyes and pigments due to its stability and reactivity .

Comparison with Similar Compounds

This compound can be compared with other related compounds such as:

- 2-Chloro-4-nitrophenol : Similar structure but different substitution patterns.

- 2,4-Dichloro-6-nitrophenol : Contains two chlorine atoms and exhibits different biological activities.

This comparison highlights the unique properties of this compound that enhance its effectiveness as an intermediate in organic synthesis and its application in antimicrobial treatments.

Propriétés

IUPAC Name |

6-chloro-3,4-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-4-3-6(9)8(11)7(5(4)2)10(12)13/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTRWXYYWXXVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370908 | |

| Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74098-29-6 | |

| Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.